molecular formula C13H12N2O2 B12929937 Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate

Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate

Cat. No.: B12929937
M. Wt: 228.25 g/mol
InChI Key: SZLIWLXCXHVJPJ-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green solvents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group to form amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like methanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano and ester groups further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is unique due to its combination of the cyano group and the cyclobuta[b]indole structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 6-cyano-1,2,2a,7b-tetrahydrocyclobuta[b]indole-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)15-11-5-3-9(11)10-6-8(7-14)2-4-12(10)15/h2,4,6,9,11H,3,5H2,1H3

InChI Key

SZLIWLXCXHVJPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2CCC2C3=C1C=CC(=C3)C#N

Origin of Product

United States

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